N-{4-[(1E)-2-cyano-2-(2-methylpropane-2-sulfonyl)eth-1-en-1-yl]phenyl}acetamide
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Overview
Description
N-{4-[(1E)-2-cyano-2-(2-methylpropane-2-sulfonyl)eth-1-en-1-yl]phenyl}acetamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry This compound is characterized by its unique molecular structure, which includes a tert-butylsulfonyl group, a cyano group, and an acetamide group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1E)-2-cyano-2-(2-methylpropane-2-sulfonyl)eth-1-en-1-yl]phenyl}acetamide typically involves the reaction of 4-acetamidobenzenesulfonyl chloride with tert-butyl cyanoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the cyano group replaces the chloride atom. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the substitution .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like recrystallization or chromatography are used to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1E)-2-cyano-2-(2-methylpropane-2-sulfonyl)eth-1-en-1-yl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The tert-butylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-{4-[(1E)-2-cyano-2-(2-methylpropane-2-sulfonyl)eth-1-en-1-yl]phenyl}acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The cyano group can interact with nucleophilic residues in proteins, while the sulfonyl group can form strong interactions with amino acid side chains. These interactions disrupt normal cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
Uniqueness
N-{4-[(1E)-2-cyano-2-(2-methylpropane-2-sulfonyl)eth-1-en-1-yl]phenyl}acetamide is unique due to the presence of the tert-butylsulfonyl and cyano groups, which confer distinct chemical reactivity and biological activity. These functional groups make it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N-[4-[(E)-2-tert-butylsulfonyl-2-cyanoethenyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-11(18)17-13-7-5-12(6-8-13)9-14(10-16)21(19,20)15(2,3)4/h5-9H,1-4H3,(H,17,18)/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFSBLSAYZPPRK-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C=C(\C#N)/S(=O)(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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